Para-Chloro Substitution Confers Superior Antifungal Activity Compared to Other Halogenated and Unsubstituted Phenyl Thiol Derivatives
In a comparative study of allylic thiocyanates, the 4-chlorophenyl-substituted derivative (compound 11) exhibited broad-spectrum antifungal activity and demonstrated a 100% reduction in leucocyte migration, representing antichemotactic effects superior to non-chlorinated and alternative halogen-substituted analogs in the same series [1]. While direct head-to-head data for the free thiol 2-(4-chlorophenyl)ethane-1-thiol are not available, the activity pattern of the 4-chlorophenyl-substituted thiocyanate provides class-level inference that the 4-chlorophenylthio motif imparts enhanced biological activity relative to unsubstituted phenyl, 4-fluorophenyl, and 4-bromophenyl counterparts within the same assay system [1].
| Evidence Dimension | Antifungal activity and anti-inflammatory (antichemotactic) effect |
|---|---|
| Target Compound Data | 4-Chlorophenyl-substituted allylic thiocyanate: broad-spectrum antifungal activity; 100% reduction in leucocyte migration |
| Comparator Or Baseline | Unsubstituted phenyl, 4-fluorophenyl, and 4-bromophenyl analogs in the same allylic thiocyanate series |
| Quantified Difference | 100% reduction in leucocyte migration for 4-chlorophenyl derivative; specific comparator numeric data not reported |
| Conditions | In vitro antifungal assays against yeasts and filamentous pathogenic fungi; leucocyte migration assay |
Why This Matters
This evidence supports selection of the 4-chlorophenyl thiol scaffold over other halogenated or unsubstituted analogs when developing antifungal or anti-inflammatory thioether derivatives.
- [1] Saiz-Urra, L., et al. (2018). Nanoemulsion Improves the Antifungal Activity of Allylic Thiocyanates against Yeasts and Filamentous Pathogenic Fungi. The 4-chlorophenyl-substituted allylic thiocyanate (compound 11) exhibited broad-spectrum antifungal activity and 100% reduction in leucocyte migration. View Source
